3-Amino-8-chloro-7-fluoro-6-iodoquinoline
Description
3-Amino-8-chloro-7-fluoro-6-iodoquinoline is a halogenated quinoline derivative with a unique substitution pattern: amino (-NH₂) at position 3, chlorine at position 8, fluorine at position 7, and iodine at position 4. The strategic placement of halogens (Cl, F, I) and the amino group may enhance its binding affinity to biological targets, such as enzymes or DNA, while influencing physicochemical properties like solubility and metabolic stability.
Properties
Molecular Formula |
C9H5ClFIN2 |
|---|---|
Molecular Weight |
322.50 g/mol |
IUPAC Name |
8-chloro-7-fluoro-6-iodoquinolin-3-amine |
InChI |
InChI=1S/C9H5ClFIN2/c10-7-8(11)6(12)2-4-1-5(13)3-14-9(4)7/h1-3H,13H2 |
InChI Key |
VHSMIUOGKOKJSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=C(C2=NC=C1N)Cl)F)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Amino-8-chloro-7-fluoro-6-iodoquinoline involves several steps, typically starting with the functionalization of the quinoline ring. Common synthetic routes include:
Cyclization and Cycloaddition Reactions: These methods are often used to construct the quinoline ring system.
Halogenation: Introduction of halogen atoms (chlorine, fluorine, iodine) into the quinoline ring is achieved through various halogenation reactions.
Nucleophilic Substitution: This method involves the displacement of halogen atoms with nucleophiles to introduce amino groups.
Industrial production methods often employ transition metal-catalyzed reactions and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
3-Amino-8-chloro-7-fluoro-6-iodoquinoline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms can be substituted with various nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia . Major products formed from these reactions include substituted quinolines and quinoline derivatives .
Scientific Research Applications
3-Amino-8-chloro-7-fluoro-6-iodoquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-8-chloro-7-fluoro-6-iodoquinoline involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The presence of halogen atoms enhances its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural differences and their implications:
Key Observations:
- Fluorine (7-F): Electron-withdrawing effects may stabilize the aromatic ring but reduce nucleophilic substitution resistance, complicating synthesis . Chlorine (8-Cl): Enhances lipophilicity and metabolic stability compared to non-halogenated analogs .
- Amino Group (3-NH₂): Likely participates in hydrogen bonding, improving target interaction but increasing susceptibility to oxidation .
Physicochemical Properties
- Solubility: The iodine atom and amino group in 3-Amino-8-chloro-7-fluoro-6-iodoquinoline likely reduce aqueous solubility compared to methoxy or ester-containing analogs (e.g., Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate), which benefit from polar ester groups .
- Crystal Packing: Halogen interactions (C–H⋯Cl, C–H⋯O) in analogs like Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate suggest that the target compound’s iodine may participate in unique halogen bonding, influencing crystallinity .
Biological Activity
3-Amino-8-chloro-7-fluoro-6-iodoquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes multiple halogen substituents and an amino group. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor with applications in treating various diseases, including malaria and cancer.
- Molecular Formula : C10H6ClF2I N
- Molecular Weight : 322.50 g/mol
The presence of chlorine, fluorine, and iodine in its structure enhances the compound's reactivity, making it a candidate for further pharmacological exploration.
Research indicates that 3-Amino-8-chloro-7-fluoro-6-iodoquinoline may inhibit specific enzymes by binding to their active sites. This action prevents substrate binding and catalytic activity, which is crucial for its potential therapeutic effects.
Biological Activity Overview
The biological activity of 3-Amino-8-chloro-7-fluoro-6-iodoquinoline has been explored in several studies, revealing its potential in various therapeutic areas:
- Antimalarial Activity : Preliminary studies suggest that this compound exhibits significant antimalarial properties. It has shown effectiveness against chloroquine-resistant strains of Plasmodium falciparum, with IC50 values comparable to established antimalarial drugs .
- Antibacterial Properties : The compound has also demonstrated antibacterial activity against several strains of bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
- Antineoplastic Effects : There are indications that 3-Amino-8-chloro-7-fluoro-6-iodoquinoline may possess antineoplastic properties, warranting further investigation into its mechanism against cancer cells.
Comparative Analysis with Similar Compounds
To understand the unique biological properties of 3-Amino-8-chloro-7-fluoro-6-iodoquinoline, it is helpful to compare it with similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 3-Aminoquinoline | Lacks halogen atoms | Less reactive and biologically active |
| 7-Fluoroquinoline | Contains only a fluorine atom | Different biological properties |
| 8-Chloroquinoline | Contains only a chlorine atom | Affects reactivity and biological activity differently |
| 4-Iodoquinoline | Contains iodine but fewer halogens | Different reactivity profile |
The unique combination of halogen substituents in 3-Amino-8-chloro-7-fluoro-6-iodoquinoline provides distinct chemical and biological properties that differentiate it from these similar compounds.
Study on Antimalarial Efficacy
A study conducted on various derivatives of quinoline compounds indicated that 3-Amino-8-chloro-7-fluoro-6-iodoquinoline exhibited potent antimalarial activity with an IC50 value significantly lower than many traditional treatments. The selectivity index was reported to be around 1400, indicating a high degree of safety compared to toxicity towards mammalian cells .
Antibacterial Activity Evaluation
In vitro testing against bacterial strains revealed that this compound inhibited growth at concentrations lower than those required for many existing antibiotics. The mechanism was attributed to interference with bacterial enzyme systems essential for cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
